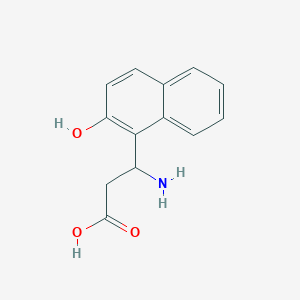

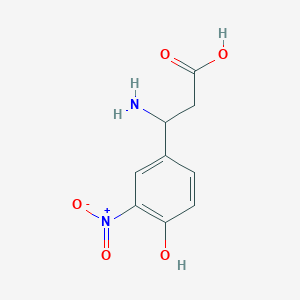

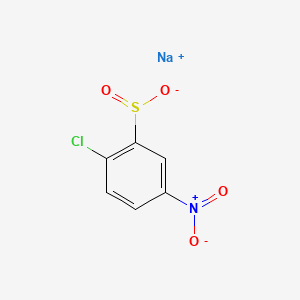

Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt

Overview

Description

“Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt” is a chemical compound. It is also known as Sodium benzenesulfinate . It has a molecular weight of 164.16 and 259.601 . The linear formula for this compound is C6H5SO2Na and C6H3ClNNaO5S .

Synthesis Analysis

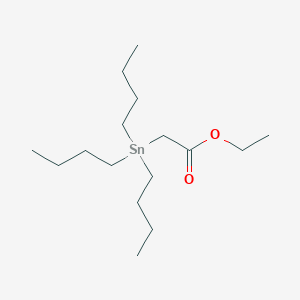

Benzenesulfinic acid sodium salt has been used in the synthesis of sulfones by reaction of organic halides and sodium benzenesulfinate using higher alcohols or diols as solvents . It was also used in the synthesis of aryl sulfones via copper-catalyzed cross-coupling with boronic acids and vinyl sulfones via reaction with vicinal dibromides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string [Na+].[O-]S(=O)c1ccccc1 .Chemical Reactions Analysis

Benzenesulfinic acid sodium salt undergoes several chemical reactions. When treated with alkynylselenonium salts, it yields (Z)-β-alkoxyvinylsulfones . It also undergoes rhodium-catalyzed desulfinative coupling with aldehydes to yield ketones .Physical and Chemical Properties Analysis

Benzenesulfinic acid sodium salt is a solid substance . It has a melting point of over 300°C . The compound is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . 2-Chloro-5-nitrobenzenesulfonic Acid crystallizes as the dihydrate from water (mp 169 ℃, decomp.). The compound undergoes explosive decomposition when heated above 200 ℃ .Scientific Research Applications

Synthesis and Material Science

Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt, and its analogs have been extensively researched in the field of synthesis and material science. For example, benzenesulfonate salts have been prepared for use in second-order nonlinear optics, demonstrating the utility of these compounds in creating materials with specific optical properties. The preparation of these salts and their crystal structures offer insights into the design of colorless and noncentrosymmetric structures for optical applications, highlighting their potential in the development of advanced materials (Anwar et al., 2000).

Catalysis and Chemical Transformations

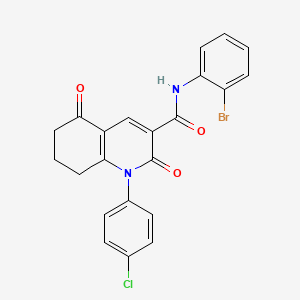

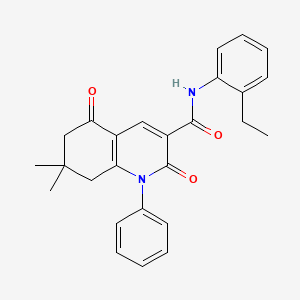

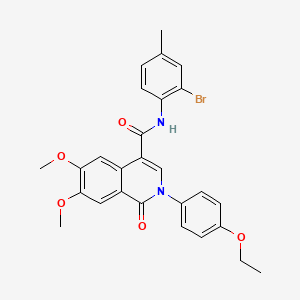

In the realm of catalysis and chemical transformations, research has shown that benzenesulfinic acid derivatives can act as intermediates in various chemical processes. For instance, polymer-supported benzenesulfonamides have been used in solid-phase synthesis to yield diverse chemical scaffolds. This application underscores the versatility of benzenesulfinic acid derivatives in facilitating different chemical transformations, offering a pathway to synthesize a range of chemical compounds with potential biological and industrial applications (Veronika Fülöpová & Miroslav Soural, 2015).

Environmental Applications

Furthermore, the study of organic salts, including benzenesulfinic acid derivatives, in environmental applications reveals their influence on processes such as the synthesis of 1,3,5-trioxane. Research into the effects of these organic salts on trioxane synthesis provides valuable insights into their potential for enhancing chemical reactions, offering benefits such as reduced corrosion and less byproduct formation. This research not only highlights the environmental applications of benzenesulfinic acid derivatives but also their role in improving the efficiency and sustainability of chemical processes (Liuyi Yin et al., 2016).

Detection and Analysis Techniques

Benzenesulfinic acid sodium salt has been utilized in the development of detection and analysis techniques, particularly in the selective trapping of S-nitrosothiols. The conversion of S-nitrosothiols to thiosulphonates by benzenesulfinic acid sodium salt underpins a mechanistic study that provides a foundation for new strategies in protein S-nitrosothiol detection. This application is crucial for understanding the biochemistry of nitric oxide and its related compounds, offering a methodological advancement for scientific research in biochemistry and molecular biology (Benjamin D. Reeves et al., 2013).

Safety and Hazards

The safety data sheet for Benzenesulfinic acid sodium salt indicates that it is a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt involves the reaction of 2-chloro-5-nitrobenzenesulfinic acid with sodium hydroxide.", "Starting Materials": [ "2-chloro-5-nitrobenzenesulfinic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-chloro-5-nitrobenzenesulfinic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product to obtain Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt" ] } | |

CAS No. |

68683-43-2 |

Molecular Formula |

C6H4ClNNaO4S |

Molecular Weight |

244.61 g/mol |

IUPAC Name |

sodium;2-chloro-5-nitrobenzenesulfinate |

InChI |

InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12); |

InChI Key |

FJGSNWBSOMMRBN-UHFFFAOYSA-N |

SMILES |

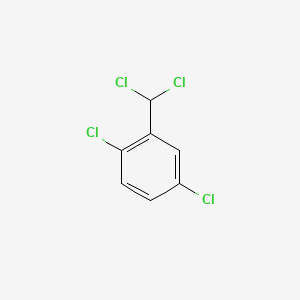

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl.[Na] |

| 68683-43-2 | |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

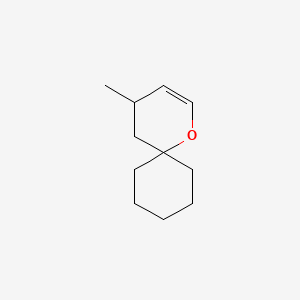

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B1659804.png)

![2-(4-ethoxyphenyl)-6,7-dimethoxy-1-oxo-N-[3-(trifluoromethyl)phenyl]isoquinoline-4-carboxamide](/img/structure/B1659812.png)

![N-(2-chloro-4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659815.png)